5-Benzyloxyindole-3-acetonitrile
Overview
Description
5-Benzyloxyindole-3-acetonitrile is a useful research compound. Its molecular formula is C17H14N2O and its molecular weight is 262.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Reactions and Synthesis
Catalytic Addition-Elimination Reactions
A study by Browne, Niyomura, and Wirth (2007) demonstrates the use of selenium electrophiles in catalytic addition-elimination reactions. This method involves converting a range of (E)-3-butenoic acids to butenolides in good yields, showcasing the potential application of similar compounds in synthetic chemistry (Browne, Niyomura, & Wirth, 2007).
Synthesis of Organic Aerogels
Peikolainen et al. (2012) describe a method to prepare 5-methylresorcinol and formaldehyde-based organic aerogels in non-aqueous media using acetonitrile. This research indicates the utility of compounds like 5-Benzyloxyindole-3-acetonitrile in the synthesis of advanced materials (Peikolainen et al., 2012).
Electrochemical Synthesis
Sbei et al. (2015) discuss the use of acetonitrile in electrochemical synthesis, leading to the creation of novel compounds. This highlights the role of similar chemical structures in electrochemical applications (Sbei et al., 2015).
Molecular Studies and Compound Analysis
Crystallography and Molecular Structure
Gainsford, Bhuiyan, and Kay (2009) conducted a study using synchrotron radiation to analyze the molecular structure of a compound closely related to this compound. Such studies are vital for understanding the crystal structures of complex organic compounds (Gainsford, Bhuiyan, & Kay, 2009).
Spectral and Luminescent Properties
inescent, and spectral–kinetic properties of derivatives of cyclopentanone in acetonitrile, which is relevant for compounds like this compound in understanding their behavior under various conditions (Gutrov et al., 2019).
Synthesis of Biologically Active Compounds
Yamada et al. (2002) conducted synthetic studies on psilocin analogs, including derivatives of benzyloxyindole, demonstrating the importance of such compounds in the synthesis of biologically active molecules (Yamada et al., 2002).
Anti-Influenza Activity
Dong et al. (2020) synthesized indole-3-acetonitrile-6-O-β-d-glucopyranoside, starting from a benzyloxyindole compound, and tested its anti-influenza efficacy. This indicates potential medicinal applications of similar compounds (Dong et al., 2020).
Chemistry of Solvents and Reagents
Electrochemical Studies in Solvents
Macías-Ruvalcaba and Evans (2006) explored the electrochemical reduction of benzoquinone in acetonitrile, providing insight into the behavior of similar compounds in solvent-based electrochemical processes (Macías-Ruvalcaba & Evans, 2006).
- Synthesis:** Dhakshinamoorthy, Álvaro, and García (2011) investigated the aerobic oxidation of benzylic alcohols catalyzed by metal−organic frameworks in acetonitrile. This research underscores the importance of acetonitrile and related compounds in facilitating catalytic reactions, potentially relevant to this compound (Dhakshinamoorthy, Álvaro, & García, 2011).
Gold(I)-Catalyzed Syntheses
Fernández-Canelas, Rubio, and González (2019) describe a Gold(I)-catalyzed process for the synthesis of benzofurans in acetonitrile. This highlights the role of acetonitrile and related compounds in advanced catalytic synthesis techniques (Fernández-Canelas, Rubio, & González, 2019).
Hydricity Measurements in Acetonitrile
Ellis et al. (2004) measured the hydricities of various compounds in acetonitrile, contributing to our understanding of the thermodynamic properties of chemicals in solvents like acetonitrile (Ellis et al., 2004).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 5-benzyloxyindole-3-acetonitrile, have a wide range of biological properties .
Mode of Action
It is used as a reactant for the preparation of various compounds with significant biological activities . These include β-carboline derivatives, which act as antioxidants in the LDL oxidation model , indole-N-acetic acid derivatives, which act as aldose reductase inhibitors for diabetic complications treatment , and tryptamine analogs, which act as antihypertensive agents .
Pharmacokinetics
It is known that the compound is a solid at room temperature, with a melting point of 76-80 °c . Its predicted boiling point is 502.3±40.0 °C, and its predicted density is 1.232±0.06 g/cm3 . These properties may influence its bioavailability.
Result of Action
The compounds synthesized using it as a reactant have been shown to have antioxidant, aldose reductase inhibitory, and antihypertensive effects .
Action Environment
It is recommended to be stored in a dark place, sealed in dry conditions, at room temperature . This suggests that light, moisture, and temperature may affect its stability.
Properties
IUPAC Name |
2-(5-phenylmethoxy-1H-indol-3-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-9-8-14-11-19-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPRFNVFBYHCJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947223 | |
Record name | [5-(Benzyloxy)-1H-indol-3-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2436-15-9 | |
Record name | 2436-15-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73391 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [5-(Benzyloxy)-1H-indol-3-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[5-(benzyloxy)-1H-indol-3-yl]acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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